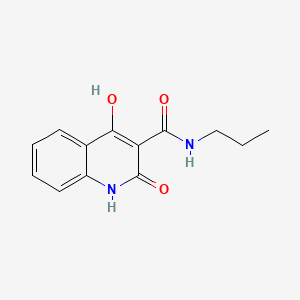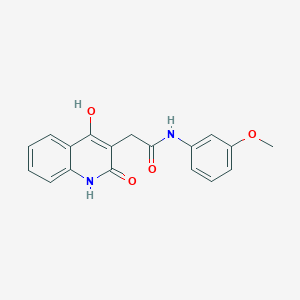
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide, also known as HNQ-PA, is a synthetic compound that has been studied for its potential use in various scientific applications.
Mecanismo De Acción
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide is believed to work by inhibiting the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and has anti-inflammatory effects in various animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this enzyme. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to have limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and immune-modulating effects of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Finally, there is potential for the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has been studied for its potential use in various scientific applications, including as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been found to play a role in various diseases, including cancer and neurodegenerative disorders. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)19-16(21)10-14-17(22)13-7-2-3-8-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQGJIJROXOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


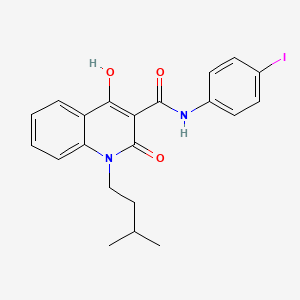
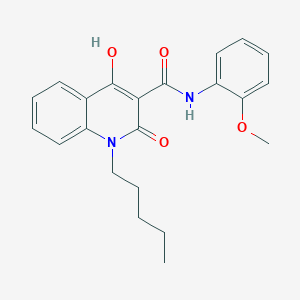
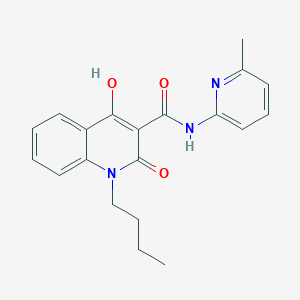

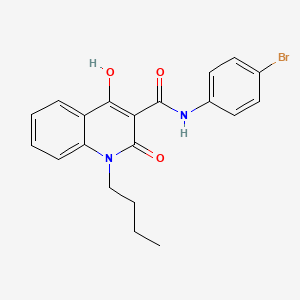
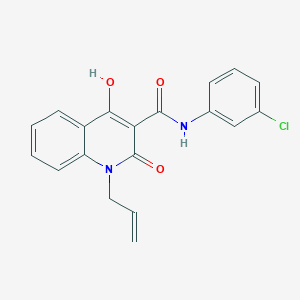
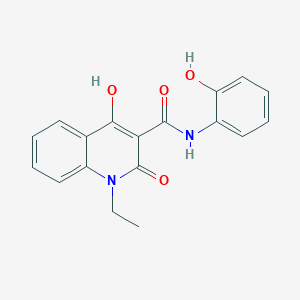


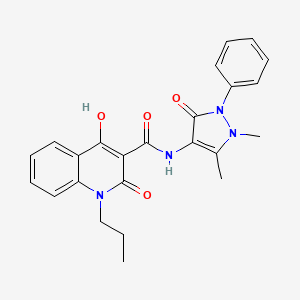
![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

